1-(4-Bromophenyl)-2-cyclohexylethanol
Description
1-(4-Bromophenyl)-2-cyclohexylethanol is a brominated aromatic alcohol characterized by a 4-bromophenyl group attached to a secondary carbon bearing a cyclohexyl substituent and a hydroxyl group. Its molecular formula is C₁₄H₁₉BrO, with a molecular weight of 283.21 g/mol. The compound’s structure combines aromatic and alicyclic motifs, which influence its physicochemical properties, such as solubility in organic solvents and steric hindrance during reactions. Limited toxicological data are available for this compound, necessitating caution in handling, as inferred from related brominated aromatics .
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-cyclohexylethanol |
InChI |
InChI=1S/C14H19BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2 |
InChI Key |
KAPGCUZLZKVGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-cyclohexylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-cyclohexylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-2-cyclohexanone.
Reduction: Formation of 1-(4-Phenyl)-2-cyclohexylethanol.
Substitution: Formation of 1-(4-Methoxyphenyl)-2-cyclohexylethanol.
Scientific Research Applications
1-(4-Bromophenyl)-2-cyclohexylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-cyclohexylethanol involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone (C₁₃H₁₁BrO₃S, MW: 343.25 g/mol)
4-(Bromomethyl)benzaldehyde (C₈H₇BrO, MW: 199.05 g/mol)
| Property | 1-(4-Bromophenyl)-2-cyclohexylethanol | 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone | 4-(Bromomethyl)benzaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₉BrO | C₁₃H₁₁BrO₃S | C₈H₇BrO |
| Functional Groups | Aromatic Br, alcohol, cyclohexyl | Aromatic Br, ketone, sulfonyl | Aromatic Br, aldehyde |
| Polarity | Moderate (hydroxyl vs. cyclohexyl) | High (sulfonyl, ketone) | Moderate (aldehyde) |
| Steric Effects | High (bulky cyclohexyl) | Moderate (phenylsulfonyl) | Low |
Key Findings:
- Reactivity: The hydroxyl group in this compound allows for esterification or oxidation, whereas the ketone and sulfonyl groups in 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone favor nucleophilic additions or reductions .
- Solubility : The cyclohexyl group in the target compound likely reduces water solubility compared to the sulfonyl-containing analog, which may exhibit higher polarity .
- Crystallography: The sulfonyl analog crystallizes in a monoclinic system (space group P2₁/c), with Br–O and S–C bond lengths critical for stability . Similar data for the target compound are unavailable.
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